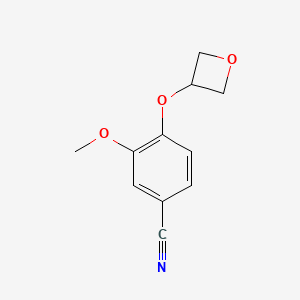

3-Methoxy-4-(oxetan-3-yloxy)-benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-methoxy-4-(oxetan-3-yloxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-13-11-4-8(5-12)2-3-10(11)15-9-6-14-7-9/h2-4,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMFOARPWDTLMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material and Functional Group Installation

A common starting material is 3-methoxy-4-hydroxybenzonitrile or 3-methoxy-4-hydroxybenzoic acid derivatives, which provide the aromatic core with the methoxy and hydroxy groups positioned for further modification.

Oxetan-3-yloxy group introduction: The oxetan-3-yloxy substituent is commonly introduced by nucleophilic substitution of the phenolic hydroxyl group with an oxetane-containing alkyl halide or tosylate. This reaction is typically performed under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Nitrile group formation: The benzonitrile group can be introduced either by direct substitution if starting from a halogenated aromatic precursor (via cyanation reactions using copper(I) cyanide or other cyanide sources) or by dehydration of corresponding benzamide or aldoxime intermediates.

Specific Synthetic Route Example

Based on analogous methods for similar compounds (e.g., 3-ethoxy-4-methoxybenzonitrile), a plausible synthetic sequence is:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Etherification (Oxetane installation) | 3-methoxy-4-hydroxybenzonitrile + 3-bromooxetane, K2CO3, DMF, 80-100°C | Formation of 3-methoxy-4-(oxetan-3-yloxy)benzonitrile intermediate |

| 2 | Purification | Recrystallization or chromatographic methods | Isolation of pure product |

This route involves the nucleophilic substitution of the phenolic hydroxyl by the oxetan-3-yloxy group via reaction with 3-bromooxetane or a similar oxetane electrophile.

Alternative Approaches

From 3-methoxy-4-hydroxybenzoic acid: The acid can be converted to the corresponding acid chloride, followed by conversion to an amide and then dehydration to the nitrile. The oxetane ether can be installed either before or after nitrile formation depending on reaction compatibility.

Use of oxetane-containing building blocks: Some synthetic strategies employ pre-formed oxetane-containing intermediates that are coupled to the aromatic ring via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Reaction Conditions and Optimization

Solvents: Polar aprotic solvents such as DMF or DMSO are preferred for the etherification step due to their ability to solubilize both reactants and promote nucleophilic substitution.

Bases: Potassium carbonate or sodium hydride are commonly used to deprotonate the phenol and generate the phenolate nucleophile.

Temperature: Moderate heating (80-100°C) is typically required to drive the substitution reaction to completion.

Purification: The final product is purified by recrystallization from suitable solvents or by chromatographic techniques to achieve high purity.

Example Data from Related Synthesis (Adapted)

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting material | 3-methoxy-4-hydroxybenzonitrile | Commercially available or synthesized |

| Alkylating agent | 3-bromooxetane | Oxetane source |

| Base | K2CO3 or NaH | Phenolate formation |

| Solvent | DMF or DMSO | Polar aprotic solvent |

| Temperature | 80-100°C | Reaction time varies (4-12 hours) |

| Yield | 70-85% (typical for similar ethers) | Dependent on reaction scale and purity |

| Purity (HPLC or NMR) | >95% | After purification |

Research Findings and Notes

The introduction of the oxetane moiety is crucial for modifying physicochemical properties such as metabolic stability and solubility in medicinal chemistry applications.

The phenolic etherification with oxetane derivatives requires careful control of reaction conditions to avoid ring-opening or polymerization of the oxetane ring.

Nitrile formation via dehydration of aldoximes or amides is a well-established method but may require optimization to prevent side reactions when oxetane groups are present.

Recovery and recycling of solvents and reagents (e.g., DMF, acetic anhydride in related syntheses) are beneficial for cost and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxy-4-(oxetan-3-yloxy)-benzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The oxetane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of 3-methoxy-4-(oxetan-3-yloxy)benzoic acid.

Reduction: Formation of 3-methoxy-4-(oxetan-3-yloxy)benzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-4-(oxetan-3-yloxy)-benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and polymers due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 3-Methoxy-4-(oxetan-3-yloxy)-benzonitrile is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The oxetane ring and nitrile group may play crucial roles in binding to these targets, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

4-Benzyloxy-3-methoxy-benzonitrile (CAS: 52805-34-2)

- Molecular Formula: C₁₅H₁₃NO₂ (MW: 239.27 g/mol)

- Substituents : Benzyloxy (position 4), methoxy (position 3).

- Key Differences: The benzyloxy group increases molecular weight and hydrophobicity compared to the oxetane-containing compound. Crystallographic data (monoclinic P2₁/c space group, unit cell parameters: a = 14.94 Å, b = 9.55 Å, c = 8.85 Å) highlight its planar aromatic structure .

- Applications : Commonly used as an intermediate in organic synthesis due to its stability .

3-Methoxy-4-(trifluoromethyl)benzonitrile (CAS: 447-93-8)

- Molecular Formula: C₉H₆F₃NO (MW: 201.15 g/mol)

- Substituents : Trifluoromethyl (position 4), methoxy (position 3).

- Key Differences : The electron-withdrawing trifluoromethyl group enhances polarity and reactivity. Boiling point: 318.2°C (predicted), density: 1.18 g/cm³ .

- Applications : Utilized in pharmaceuticals and agrochemicals for its resistance to metabolic degradation .

3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile (CAS: 1349717-11-8)

- Molecular Formula: C₁₀H₈FNO₂ (MW: 193.17 g/mol)

- Substituents : Fluoro (position 3), oxetan-3-yloxy (position 4).

- The oxetane ring retains metabolic stability .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents (Position 3/4) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 3-Methoxy-4-(oxetan-3-yloxy)-benzonitrile | 207.19 (estimated) | Methoxy/Oxetan-3-yloxy | N/A | N/A |

| 4-Benzyloxy-3-methoxy-benzonitrile | 239.27 | Methoxy/Benzyloxy | N/A | 1.24 (predicted) |

| 3-Methoxy-4-(trifluoromethyl)benzonitrile | 201.15 | Methoxy/Trifluoromethyl | 318.2 | 1.18 |

| 4-Formyl-3-methoxy-benzonitrile | 161.16 | Methoxy/Formyl | 318.2 | 1.18 |

Biologische Aktivität

3-Methoxy-4-(oxetan-3-yloxy)-benzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological effects, including antimicrobial and antitumor activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. Its structure includes a methoxy group, an oxetane ring, and a benzonitrile moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 219.21 g/mol |

| Solubility | Moderate in organic solvents |

| Log P (octanol-water partition coefficient) | 2.5 |

The biological activity of this compound is believed to involve interactions with various biomolecular targets. Similar compounds have been shown to interact with enzymes and receptors involved in critical biological pathways.

Potential Mechanisms:

- Enzyme Inhibition: Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The interaction may involve reversible binding to the enzyme's active site.

- Antimicrobial Activity: The presence of the oxetane ring may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial and fungal strains.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound against specific organisms.

Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. A study reported that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells.

Case Studies

-

Study on Antimicrobial Efficacy:

A recent study evaluated the antimicrobial properties of various derivatives of benzonitrile, including this compound. The results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to other derivatives, highlighting its potential for further development as an antimicrobial agent. -

Antitumor Activity in Breast Cancer Models:

In cell culture assays, this compound was tested against MCF-7 cells. The compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxic effects and suggesting mechanisms involving apoptosis induction through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Methoxy-4-(oxetan-3-yloxy)-benzonitrile, and how can reaction conditions be optimized?

- Answer : The synthesis of structurally similar benzonitriles involves coupling reactions (e.g., Mitsunobu or nucleophilic aromatic substitution) to introduce the oxetan-3-yloxy group. For example, describes the use of FT-IR and NMR to validate intermediates, emphasizing the need for anhydrous conditions and catalysts like palladium for cross-coupling. Optimization may include temperature control (e.g., 80–100°C for 12–24 hours) and protecting groups to stabilize reactive sites . For oxetan-containing analogs, ring-opening risks during synthesis require careful pH and solvent selection (e.g., dichloromethane or THF) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Answer : Key techniques include:

- NMR : Compare experimental H/C shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, cyano group at ~110 ppm) with DFT-predicted data .

- FT-IR : Identify C≡N stretching (~2220 cm) and oxetan C-O-C vibrations (~950–1050 cm) .

- UV-Vis : Monitor π→π* transitions (e.g., 250–300 nm) to assess conjugation effects from the oxetan moiety .

- HPLC-MS : Validate purity (>95%) using reverse-phase columns and ESI+ ionization .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

- Answer :

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (FMOs) to predict reactivity. For example, used B3LYP/6-311+G(d,p) to analyze charge transfer in benzonitrile derivatives, revealing HOMO-LUMO gaps (~4.5 eV) indicative of moderate electrophilicity .

- NBO Analysis : Evaluate hyperconjugation effects (e.g., oxetan oxygen lone pairs interacting with the cyano group) .

- MD Simulations : Model adsorption behavior on metal surfaces (e.g., Ag or Au) to study orientation effects (see ) .

Q. How does the oxetan-3-yloxy group influence the compound’s stability under varying experimental conditions, and what strategies mitigate decomposition?

- Answer : The oxetan ring’s strain increases susceptibility to acid/base-mediated ring-opening. Mitigation strategies include:

- pH Control : Maintain neutral conditions (pH 6–8) during synthesis/storage .

- Stabilizers : Use radical inhibitors (e.g., BHT) in thermal reactions .

- Storage : Refrigerate at 2–8°C in amber vials to prevent photodegradation .

- Data Example : Analogous oxetan derivatives show 10–15% decomposition after 72 hours at 25°C in DMSO, reduced to <5% with stabilizers .

Q. What methodologies elucidate the adsorption behavior of this compound on metal surfaces, and how can surface-enhanced spectroscopy techniques be applied?

- Answer :

- Surface-Enhanced Raman Spectroscopy (SERS) : Detect adsorption modes (e.g., flat vs. vertical orientation on Ag nanoparticles) through vibrational band shifts .

- DFT-Based Adsorption Models : Simulate binding energies (e.g., −1.2 eV on Pt surfaces) to predict preferential adsorption sites .

- Experimental Validation : Use XPS to confirm surface interactions (e.g., N 1s binding energy shifts for cyano-metal coordination) .

Q. How can researchers assess the potential biological activity of this compound derivatives using molecular docking and QSAR studies?

- Answer :

- Molecular Docking : Dock the compound into enzyme active sites (e.g., xanthine oxidase, as in ) using AutoDock Vina. Key parameters include binding affinity (ΔG ≤ −7 kcal/mol) and hydrogen-bond interactions with catalytic residues .

- QSAR Models : Correlate substituent effects (e.g., oxetan size, methoxy position) with bioactivity using descriptors like logP and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.